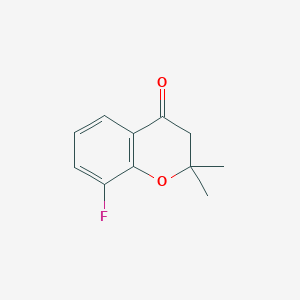
8-Fluoro-2,2-dimethylchroman-4-one
Overview
Description
Scientific Research Applications
Insulin Release and Smooth Muscle Relaxation
Research indicates that 2,2-Dimethylchromans, including derivatives like 8-Fluoro-2,2-dimethylchroman-4-one, act as inhibitors of insulin release from pancreatic β-cells and as relaxants of vascular smooth muscle cells. These activities are believed to be related to their interaction with specific ion channels, suggesting potential applications in managing diabetes and vascular diseases (Pirotte et al., 2017). Furthermore, fluorinated derivatives of 2,2-dimethylchromans have been studied for their impact on insulin release and smooth muscle relaxation, indicating a potential role in pharmacological interventions (Pirotte et al., 2022).
Hydrolytic Enzyme Inhibition
Fluoro ketones, a class to which this compound belongs, have been studied as inhibitors of hydrolytic enzymes like acetylcholinesterase. This suggests potential applications in neurological research and treatment, as acetylcholinesterase inhibitors are relevant in conditions like Alzheimer's disease (Gelb et al., 1985).
NH+-F Hydrogen Bonding Studies
The compound has been utilized in studying intramolecular NH-F hydrogen bonding, contributing valuable insights into the understanding of molecular interactions and structure-function relationships in chemistry (Scerba et al., 2011).
Fluorescence in Protein Interaction Studies
This compound derivatives have been used in developing fluorescent amino acids for studying protein-protein interactions. Their fluorescence properties change in different environments, making them useful in biological and chemical sensing (Loving & Imperiali, 2008).
Cancer Research and Drug Design
Certain derivatives of 2,2-dimethylchroman, structurally related to this compound, have shown potential in cancer research. They exhibit cytotoxicity against various cancer cell lines, suggesting their utility in developing novel anticancer drugs (Nagai et al., 2019).
Synthesis of Complex Biological Compounds
The 2-Dimethylchroman framework, a core component of this compound, is found in many complex natural and synthetic compounds with diverse biological activities. It is used in synthesizing compounds with antitumor, anticancer, and other therapeutic properties (Omoregbee et al., 2020).
Fluorescence and Photophysical Properties
Derivatives of this compound have been used in studying the fluorescence and photophysical properties of compounds. These studies are crucial in developing new materials for sensing and imaging applications (Uchiyama et al., 2006).
Future Directions
While specific future directions for 8-Fluoro-2,2-dimethylchroman-4-one are not mentioned in the search results, chromanone derivatives have been highlighted as a versatile scaffold exhibiting a wide range of pharmacological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Mechanism of Action
Target of Action
8-Fluoro-2,2-dimethylchroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone analogs have been found to display various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more . These activities suggest that these compounds likely interact with multiple targets in the body, leading to various physiological changes.
Biochemical Pathways
Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they likely affect multiple biochemical pathways .
Result of Action
Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they likely have various molecular and cellular effects .
properties
IUPAC Name |
8-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHMVLQDDDWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885266-62-6 | |
| Record name | 8-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-tert-Butylphenyl)carbonyl]piperidin-4-one](/img/structure/B1368465.png)











